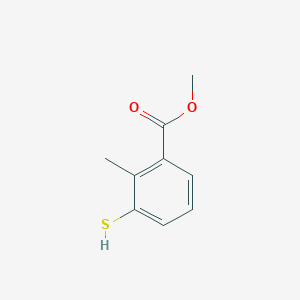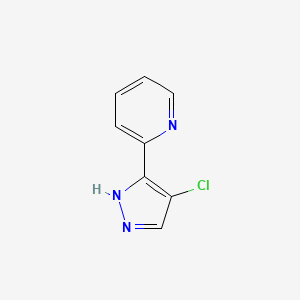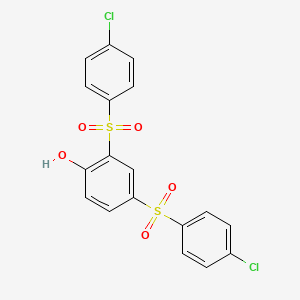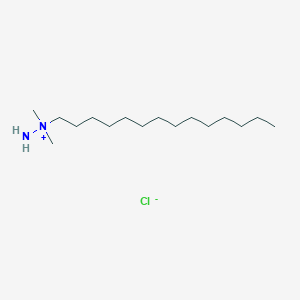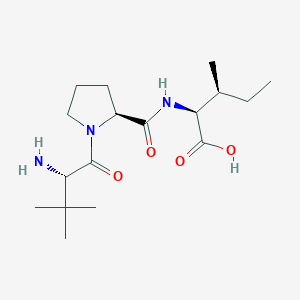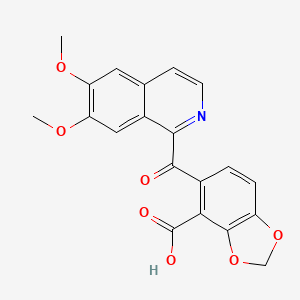![molecular formula C9H15N B14255078 8-Azatricyclo[6.2.0.0~2,4~]decane CAS No. 328936-56-7](/img/structure/B14255078.png)
8-Azatricyclo[6.2.0.0~2,4~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azatricyclo[6.2.0.0~2,4~]decane is a complex organic compound characterized by its unique tricyclic structure. It is a nitrogen-containing heterocycle, which makes it an interesting subject for various chemical and biological studies. The compound’s structure consists of three interconnected rings, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azatricyclo[6.2.0.0~2,4~]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions. For instance, the reaction might involve the use of a base to deprotonate a precursor, followed by a cyclization reaction to form the tricyclic structure. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be common in an industrial setting.
化学反応の分析
Types of Reactions
8-Azatricyclo[6.2.0.0~2,4~]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
8-Azatricyclo[6.2.0.0~2,4~]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Azatricyclo[6.2.0.0~2,4~]decane involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Azaadamantane: Another nitrogen-containing tricyclic compound with similar structural features.
2-Azatricyclo[4.3.1.0~4,9~]decane: A related compound with a different ring structure.
Uniqueness
8-Azatricyclo[6.2.0.0~2,4~]decane is unique due to its specific ring system and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
328936-56-7 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
8-azatricyclo[6.2.0.02,4]decane |
InChI |
InChI=1S/C9H15N/c1-2-7-6-8(7)9-3-5-10(9)4-1/h7-9H,1-6H2 |
InChIキー |
DEMDTVCXMKEGSH-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC2C3CCN3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


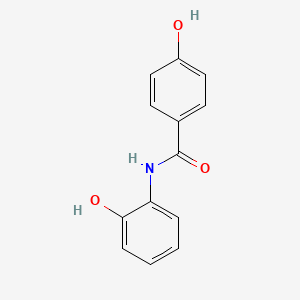
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
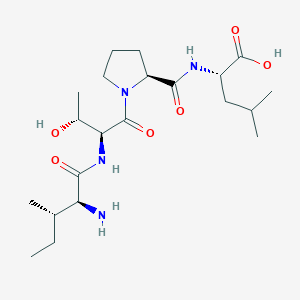
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)
![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)
